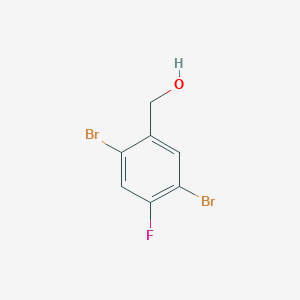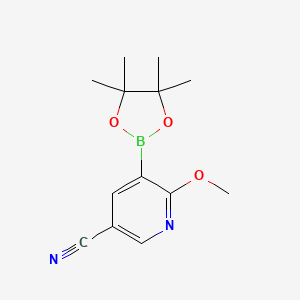![molecular formula C13H21NO4 B14854143 (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the reaction progress and ensuring the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of novel drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
Mécanisme D'action
The mechanism of action of (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylecgonine: A major metabolite of cocaine with a similar bicyclic structure.
Ecgonine: Another metabolite of cocaine, structurally related to benzoylecgonine.
Tropane Alkaloids: A class of compounds that includes cocaine and its derivatives.
Uniqueness
(1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(1S,2R,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m0/s1 |
Clé InChI |
FBRWVUWBHWKVEH-AEJSXWLSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H]([C@@H]1CC2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)











![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)

